molecular formula C16H18BrNO3S B12609027 [1,1'-Biphenyl]-4-sulfonamide, 4'-bromo-N-(4-hydroxybutyl)- CAS No. 871113-66-5

[1,1'-Biphenyl]-4-sulfonamide, 4'-bromo-N-(4-hydroxybutyl)-

Cat. No.: B12609027
CAS No.: 871113-66-5
M. Wt: 384.3 g/mol
InChI Key: IOZDJKNNGZWJFV-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-4-sulfonamide, 4’-bromo-N-(4-hydroxybutyl)- is a complex organic compound with the molecular formula C10H14BrNO3S. This compound is characterized by the presence of a biphenyl core, a sulfonamide group, a bromine atom, and a hydroxybutyl chain. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-4-sulfonamide, 4’-bromo-N-(4-hydroxybutyl)- typically involves multiple steps. One common method includes the bromination of biphenyl to form 4-bromobiphenyl, followed by sulfonation to introduce the sulfonamide group. The final step involves the attachment of the hydroxybutyl chain through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound often employs large-scale bromination and sulfonation processes, utilizing catalysts and controlled reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

[1,1’-Biphenyl]-4-sulfonamide, 4’-bromo-N-(4-hydroxybutyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various biphenyl derivatives, sulfonamides, and hydroxybutyl compounds .

Scientific Research Applications

[1,1’-Biphenyl]-4-sulfonamide, 4’-bromo-N-(4-hydroxybutyl)- is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-4-sulfonamide, 4’-bromo-N-(4-hydroxybutyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites, while the bromine atom and hydroxybutyl chain contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the sulfonamide and hydroxybutyl groups in [1,1’-Biphenyl]-4-sulfonamide, 4’-bromo-N-(4-hydroxybutyl)- provides unique chemical properties, making it more reactive and versatile compared to similar compounds .

Properties

CAS No.

871113-66-5

Molecular Formula

C16H18BrNO3S

Molecular Weight

384.3 g/mol

IUPAC Name

4-(4-bromophenyl)-N-(4-hydroxybutyl)benzenesulfonamide

InChI

InChI=1S/C16H18BrNO3S/c17-15-7-3-13(4-8-15)14-5-9-16(10-6-14)22(20,21)18-11-1-2-12-19/h3-10,18-19H,1-2,11-12H2

InChI Key

IOZDJKNNGZWJFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)Br)S(=O)(=O)NCCCCO

Origin of Product

United States

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